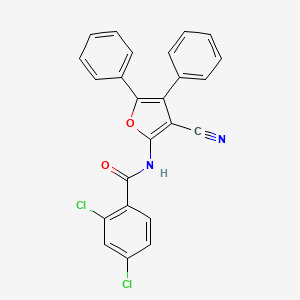
2,4-dichloro-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, cyano, and diphenyl groups. Its molecular formula is C24H14Cl2N2O2, and it has a molecular weight of approximately 433.29 g/mol .
Preparation Methods
The synthesis of 2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-cyano-4,5-diphenyl-2-furylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like cyano and dichloro.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Condensation Reactions: The active hydrogen atoms in the compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions vary but often include derivatives with modified functional groups .
Scientific Research Applications
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The cyano and dichloro groups play a crucial role in enhancing the compound’s binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide: This compound has a similar structure but differs in the acetamide group, which affects its reactivity and applications.
2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)thiobenzamide: The presence of a thiobenzamide group introduces sulfur, which can alter the compound’s chemical properties and biological activity.
The uniqueness of 2,4-Dichloro-N-(3-cyano-4,5-diphenyl-2-furyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C24H14Cl2N2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide |
InChI |
InChI=1S/C24H14Cl2N2O2/c25-17-11-12-18(20(26)13-17)23(29)28-24-19(14-27)21(15-7-3-1-4-8-15)22(30-24)16-9-5-2-6-10-16/h1-13H,(H,28,29) |
InChI Key |
DNXWNJVRECBZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B11095586.png)
![4-methyl-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11095595.png)
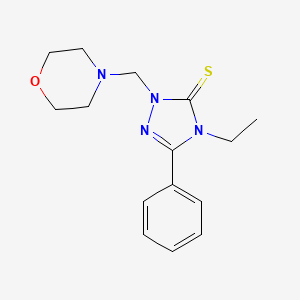
![N-[(2Z)-3-(dicyanomethylidene)-1,3-dihydro-2H-indol-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11095608.png)
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-](/img/structure/B11095625.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)
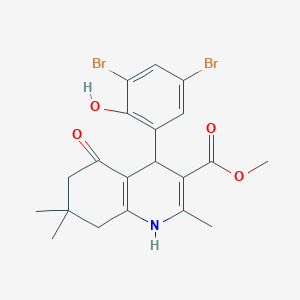
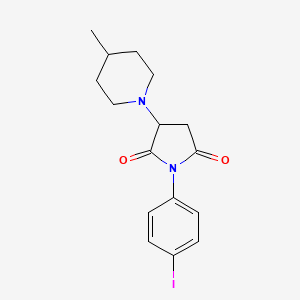
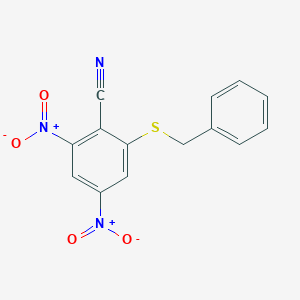
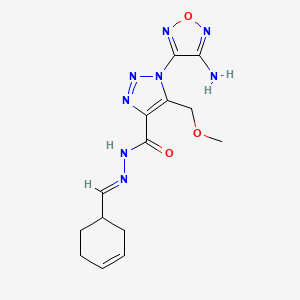
![2-bromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11095660.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11095666.png)
